Methyl N-Boc-4-piperidinepropionate

Description

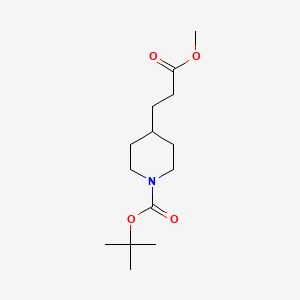

Methyl N-Boc-4-piperidinepropionate (CAS 162504-75-8) is a piperidine derivative with a tert-butoxycarbonyl (Boc) protecting group and a methyl ester-functionalized propionate chain. Its molecular formula is C₁₄H₂₅NO₄, and it has a molecular weight of 271.35 g/mol . This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules where the Boc group enables selective deprotection under acidic conditions .

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-14(2,3)19-13(17)15-9-7-11(8-10-15)5-6-12(16)18-4/h11H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWDYQFGCHAJYOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90936703 | |

| Record name | tert-Butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162504-75-8 | |

| Record name | tert-Butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

N-Boc-Piperidin-4-yl-acetic Acid Methyl Ester (CAS 175213-46-4)

1-tert-Butyl 4-Methyl Piperidine-1,4-dicarboxylate (CAS 162504-75-8)

3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)propanoic Acid (CAS 154775-43-6)

4-Anilino-1-Boc-piperidine (CAS 29119)

- Key Differences: Substitutes the propionate chain with an anilino group (-NH-C₆H₅).

Physicochemical and Functional Comparisons

Solubility and Lipophilicity

Reactivity

- Boc Deprotection : All Boc-protected analogs undergo acid-catalyzed deprotection (e.g., HCl in dioxane), but steric effects from substituents influence reaction rates. This compound’s propionate chain imposes minimal steric hindrance, enabling faster deprotection than bulkier analogs .

- Ester Hydrolysis : The methyl ester in this compound is stable under basic conditions but hydrolyzes to the carboxylic acid under strong alkaline or enzymatic conditions, unlike the free acid derivative .

Commercial Availability

- This compound : Supplied by Tyger Scientific , Hairui Chem , and Fluorochem at purities ≥95–97%, priced at ~$13,500/500 mg .

Q & A

Q. How can Methyl N-Boc-4-piperidinepropionate be characterized using spectroscopic methods?

To confirm the structure and purity of this compound, researchers should employ a combination of spectroscopic techniques:

- NMR Spectroscopy : H and C NMR can identify characteristic signals for the Boc-protected amine, ester carbonyl (δ ~170-175 ppm), and piperidine ring protons (δ ~1.4–3.5 ppm) .

- FT-IR : Key peaks include the ester C=O stretch (~1740 cm) and Boc group C-O-C asymmetric stretching (~1250 cm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular formula (theoretical MW: 271.35) .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use a P95 respirator if dust or aerosols are generated .

- Ventilation : Work in a fume hood to minimize inhalation risks, as the compound may cause respiratory irritation (GHS H335) .

- Waste Disposal : Collect waste separately and dispose via certified hazardous waste management services to prevent environmental contamination .

Q. How can researchers optimize the synthesis of this compound?

A typical synthesis involves:

Boc Protection : React 4-piperidinepropionic acid with di-tert-butyl dicarbonate () in a basic solvent (e.g., THF with DMAP catalyst) .

Esterification : Treat the Boc-protected intermediate with methanol under acidic conditions (e.g., ) to form the methyl ester .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to achieve >95% purity .

Advanced Research Questions

Q. What computational tools can predict the reactivity of this compound in nucleophilic reactions?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to assess electrophilic/nucleophilic sites. For example, the ester carbonyl is a likely site for nucleophilic attack .

- Molecular Docking : Simulate interactions with enzymes or receptors to design derivatives for drug discovery .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies in yields (~60–90%) may arise from:

- Reaction Conditions : Temperature, solvent polarity, and catalyst loading (e.g., DMAP vs. no catalyst) .

- Purification Methods : Compare yields from column chromatography vs. distillation (see table below).

| Method | Purity (%) | Yield (%) | Reference |

|---|---|---|---|

| Column Chromatography | >95 | 70–80 | |

| Recrystallization | >97 | 60–65 |

Q. What are the stability considerations for this compound under long-term storage?

Q. How does the steric bulk of the Boc group influence the compound’s utility in peptide coupling reactions?

The Boc group:

- Enhances Solubility : Improves solubility in organic solvents (e.g., DCM, THF) compared to unprotected amines .

- Reduces Side Reactions : Shields the piperidine nitrogen, minimizing unwanted alkylation or acylation .

Methodological Considerations

Q. What analytical techniques are critical for assessing batch-to-batch variability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.